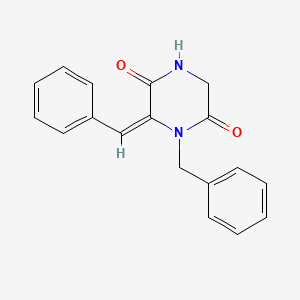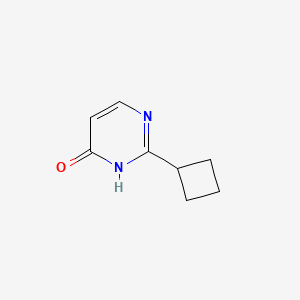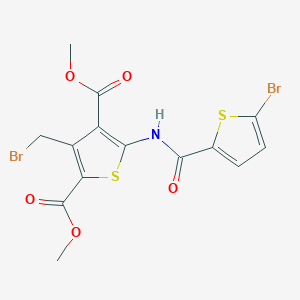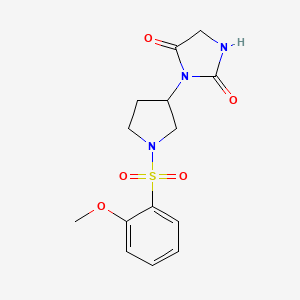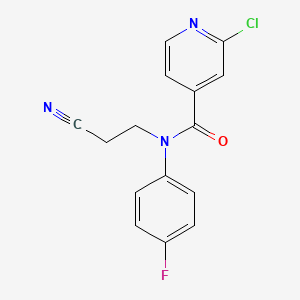![molecular formula C20H20N2O2 B2455772 2-Methyl-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide CAS No. 903277-15-6](/img/structure/B2455772.png)
2-Methyl-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide is a useful research compound. Its molecular formula is C20H20N2O2 and its molecular weight is 320.392. The purity is usually 95%.
BenchChem offers high-quality 2-Methyl-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Molecular Structure
One significant area of research involving this compound is in the synthesis and characterization of its molecular structure. The compound has been a subject of studies focusing on its synthesis and the exploration of its molecular framework. For instance, studies have investigated the formation of tubular architectures in polymers containing similar compounds, emphasizing the role of molecular structure in determining physical properties (Percec et al., 1996). Additionally, the compound's structure has been analyzed using various spectroscopic techniques and crystallography, providing insights into its chemical behavior and potential applications (Demir et al., 2015).
Potential in Drug Discovery
Research has also explored the potential of compounds with similar structures in drug discovery, particularly as receptor agonists or antagonists. For example, studies have synthesized benzamides with azabicyclo side chains, demonstrating their properties as 5-HT4 receptor agonists, which could have implications for gastrointestinal motility (King et al., 1993). This indicates the compound's potential relevance in medicinal chemistry, particularly in the development of new therapeutic agents.
Supramolecular Chemistry
In the field of supramolecular chemistry, compounds with a similar molecular backbone have been used to create novel macrocycles, which are significant for their unique cavity structures. These structures are important for studying molecular interactions and could have applications in areas like host-guest chemistry (Wang & Yang, 2004). The research demonstrates the compound's utility in forming complex molecular architectures, which is crucial for the development of new materials and chemical sensors.
Synthesis of Novel Compounds
Research has also focused on synthesizing new classes of compounds using similar molecular structures. For instance, studies have developed new classes of cyclic dipeptidyl ureas and other derivatives, expanding the range of available compounds for various applications in chemistry and pharmacology (Sañudo et al., 2006).
Application in Material Science
The compound has been studied for its role in the synthesis of materials with specific properties. For example, its derivatives have been used to synthesize substances with corrosion inhibiting activity for metals, which is significant for material protection and longevity (Aouine et al., 2011).
Mechanism of Action
Mode of Action
Based on its chemical structure, it is likely that it interacts with its targets via non-covalent interactions such as hydrogen bonding, pi-stacking, and hydrophobic interactions .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of F2666-0076 are currently unknown. These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s stability and its interactions with its targets. Specific information about how these factors affect f2666-0076 is currently unavailable .
properties
IUPAC Name |
2-methyl-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-12-6-3-4-8-16(12)19(23)21-15-10-14-7-5-9-22-18(14)17(11-15)13(2)20(22)24/h3-4,6,8,10-11,13H,5,7,9H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMMLOOLJQMWUPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=CC3=C2N(C1=O)CCC3)NC(=O)C4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-azaspiro[4.5]dec-4-ylmethyl)-2-methoxyacetamide](/img/structure/B2455691.png)
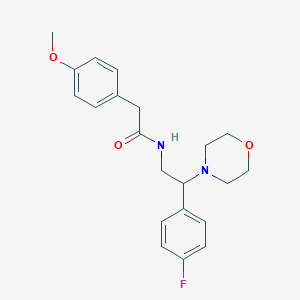
![2,4,7,8-Tetramethyl-6-(naphthalen-1-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2455693.png)
![2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2455695.png)

